![molecular formula C13H10ClNO B1392236 5-(4-Chlorobenzoyl)-2-methylpyridine CAS No. 1187168-62-2](/img/structure/B1392236.png)
5-(4-Chlorobenzoyl)-2-methylpyridine
Overview
Description
5-(4-Chlorobenzoyl)-2-methylpyridine, also known as CP-96,345, is a chemical compound that belongs to the class of pyridines. This compound has gained significant attention in the scientific community due to its potential applications in research and development.
Scientific Research Applications
Photochemical Dimerization
5-(4-Chlorobenzoyl)-2-methylpyridine is related to the study of photochemical dimerization of pyridines. For instance, Taylor and Kan (1963) explored the ultraviolet irradiation of 2-aminopyridines, leading to the formation of 1,4-dimers. They interrelated these dimers with 2-pyridones through alkaline hydrolysis, contributing to understanding the chemical and physical properties of these dimers (Taylor & Kan, 1963).
Crystal Structure Analysis
Research by Sherfinski and Marsh (1975) on the crystal structure of 2-amino-5-methylpyridine hydrochloride, using single-crystal X-ray diffraction techniques, offers insights into the structural characteristics of similar pyridine compounds. Such studies are crucial for understanding the structural basis of chemical reactions and properties (Sherfinski & Marsh, 1975).
Separation and Purification
In the field of pharmaceuticals and pesticides, 2-Chloro-5-trichloromethylpyridine, an intermediate related to 5-(4-Chlorobenzoyl)-2-methylpyridine, is significant. Su Li (2005) demonstrated methods like extraction and distillation for separating and purifying such compounds, vital in the production of high-purity pharmaceuticals and pesticides (Su Li, 2005).
Synthesis of Novel Derivatives
Ahmad et al. (2017) described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including those related to 5-(4-Chlorobenzoyl)-2-methylpyridine. These derivatives have applications in liquid crystal technology and biological activities, demonstrating the compound's versatility in organic synthesis (Ahmad et al., 2017).
Hydrogen Bond Analysis
Hanif et al. (2020) conducted a study involving 2-amino-3-methylpyridine, closely related to 5-(4-Chlorobenzoyl)-2-methylpyridine. Their research focused on the formation of molecular salts and their structural elucidation, highlighting the importance of hydrogen bonds and secondary interactions in directing supramolecular structure (Hanif et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 4-chlorobenzoyl coa, have been found to interact with enzymes like 4-chlorobenzoyl coa ligase .
Mode of Action
For instance, 4-chlorobenzoyl CoA ligase, a homodimer, is dependent on Mg2±ATP and coenzyme A, and produces 4-chlorobenzoyl CoA and AMP .
Biochemical Pathways
Related compounds have been shown to be involved in the degradation of chlorobenzoates . For example, 4-chlorobenzoate is degraded through the formation of 4-chlorocatechol via a modified ortho-pathway .
properties
IUPAC Name |
(4-chlorophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJYBBGXPDYKFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzoyl)-2-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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